molecular formula C5H5F2N3O2 B15309887 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15309887
M. Wt: 177.11 g/mol
InChI Key: QACHYWNXNYVEMC-UHFFFAOYSA-N
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Description

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid is an organic compound that features a triazole ring substituted with a difluoroethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of biochemical pathways and the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-difluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid
  • 2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds

Uniqueness

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the difluoroethyl group and the triazole ring. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H5F2N3O2

Molecular Weight

177.11 g/mol

IUPAC Name

2-(2,2-difluoroethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C5H5F2N3O2/c6-4(7)2-10-8-1-3(9-10)5(11)12/h1,4H,2H2,(H,11,12)

InChI Key

QACHYWNXNYVEMC-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1C(=O)O)CC(F)F

Origin of Product

United States

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